![molecular formula C25H25N7O3S B2517486 N-(2-(6-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 872995-07-8](/img/structure/B2517486.png)
N-(2-(6-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of novel compounds with potential biological activities is a key area of research in medicinal chemistry. In the first paper, a series of thiazolo-triazolo-pyridine derivatives were synthesized, which involved the creation of 3-hydroxy-7-isocyano-6-oxo-8-phenyl-2-(substitutedphenyl(piperidin-1-yl)methyl)-6H-thiazolo-[3',2':2,3][1,2,4]triazolo[1,5-a]-pyridine-9-carbonitrile and related compounds. These compounds were characterized using various analytical techniques such as IR, 1H NMR, LC–MS mass, and elemental analysis .
In the second paper, the synthesis of new 6-amino-7H-triazolo[3,4-b][1,3,4]thiadiazin-3-yl derivatives bearing a 2,6-dimethoxy-4-(methoxymethyl)phenol moiety was described. The synthesis involved multiple steps, including the cyclization of acetonitrile thioalkyl intermediates with acetic acid .
The third paper discussed the creation of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides. The synthesis route was elaborated, and the compounds were characterized by NMR, mass spectrometry, and elemental analysis. Additionally, the structures of certain compounds were confirmed by X-ray crystallography .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were elucidated using various spectroscopic techniques. In the first study, the structural characterization was achieved through IR, 1H NMR, and LC–MS mass spectrometry . The second paper also utilized similar techniques for structural determination . In the third paper, the structures of specific compounds were further confirmed by X-ray crystallography, providing a detailed view of the molecular conformation and arrangement .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include cyclization, isocyanation, and the formation of carboxamide linkages. The papers describe the reaction conditions and the steps taken to achieve the desired products. For example, the cyclization process in the second paper was facilitated by refluxing with acetic acid , while the first paper likely involved condensation reactions to form the thiazolo-triazolo-pyridine core .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were inferred from their structural features and the results of the biological activity assays. The compounds in the first paper exhibited significant antimicrobial activity against a range of bacteria and fungi, suggesting that they possess properties conducive to interacting with biological targets . The compounds in the second paper showed notable antioxidant ability, with some compounds outperforming known antioxidants like ascorbic acid and BHT in DPPH and FRAP assays . The third paper reported that the synthesized carboxamides possessed moderate to significant radical scavenging activity, indicating their potential as antioxidants .
Applications De Recherche Scientifique
Synthesis and Bioactivity
- Various derivatives of [1,2,4]triazolo[4,3-b][1,3,4]thiadiazine have been synthesized and their bioactivity evaluated. These compounds have shown antibacterial, antifungal, and antitubercular activities, indicating potential for medical applications in combating infectious diseases (Shiradkar & Kale, 2006).
Antioxidant Abilities
- Certain derivatives have demonstrated significant antioxidant abilities in studies, outperforming known antioxidants like ascorbic acid and BHT. This suggests their potential use in oxidative stress-related conditions (Shakir, Ali, & Hussain, 2017).
Antiproliferative Activity
- Some [1,2,4]triazolo[4,3-b]pyridazine derivatives exhibited antiproliferative activity against endothelial and tumor cells. This suggests their potential as anticancer agents, targeting cellular proliferation in tumors (Ilić et al., 2011).
Fungicidal Activity
- Derivatives of [1,2,4]triazolo[4,3-b][1,3,4]thiadiazole demonstrated fungicidal activity, indicating their potential as antifungal agents in agriculture or medicine (El-Telbani, Swellem, & Nawwar, 2007).
Antimicrobial Activity
- Some novel derivatives of 1,2,4-triazole and [1,2,4]triazolo[3,4- b][1,3,4] thiadiazole have shown significant antimicrobial activity. This implies their use in developing new antimicrobial agents (Abbady, 2014).
Anti-HAV Activity
- New triazolo[4,3‐b]pyridazine derivatives have shown promising antiviral activity against hepatitis-A virus (HAV). This indicates their potential in developing antiviral medications (Shamroukh & Ali, 2008).
Tuberculostatic Activity
- Analogs of 4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine have been synthesized and evaluated for tuberculostatic activity, indicating potential in tuberculosis treatment (Titova et al., 2019).
Propriétés
IUPAC Name |
N-[2-[6-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N7O3S/c1-16-3-5-18(6-4-16)25(35)26-14-13-22-30-29-21-11-12-24(31-32(21)22)36-15-23(34)28-20-9-7-19(8-10-20)27-17(2)33/h3-12H,13-15H2,1-2H3,(H,26,35)(H,27,33)(H,28,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOXLQMBGOCFTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

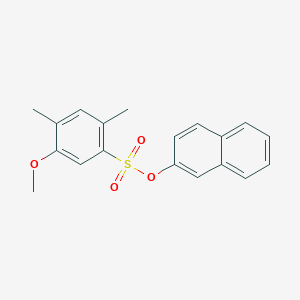
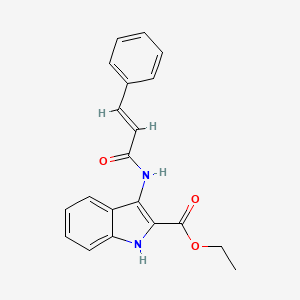

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2517409.png)

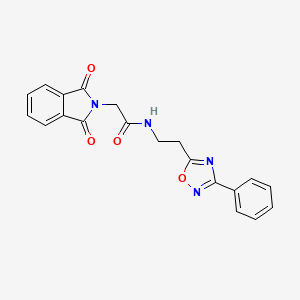
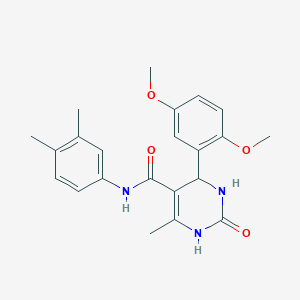
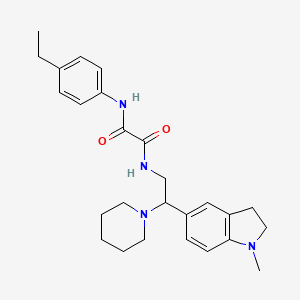
![Methyl 5-[(6-bromopyridin-2-yl)formamido]pentanoate](/img/structure/B2517418.png)
![5-(3,4-dimethoxyphenyl)-2-mercapto-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2517420.png)

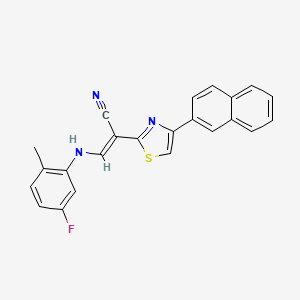
![2-(Benzylsulfanyl)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2517423.png)
![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2517425.png)